molecular formula C7H9O4- B14441615 6-Methoxy-6-oxohex-3-enoate CAS No. 76174-95-3

6-Methoxy-6-oxohex-3-enoate

Cat. No.: B14441615
CAS No.: 76174-95-3
M. Wt: 157.14 g/mol
InChI Key: XGCKGSYWJABUGN-UHFFFAOYSA-M
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Description

6-Methoxy-6-oxohex-3-enoate is an organic compound with the molecular formula C7H10O4. It is characterized by the presence of a methoxy group (-OCH3) and a keto group (C=O) on a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-oxohex-3-enoate typically involves the esterification of 6-methoxy-6-oxohexanoic acid with an appropriate alcohol. One common method is the reaction of 6-methoxy-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as p-toluenesulfonic acid or other strong acids are often used. The reaction is typically conducted in large reactors with continuous stirring and controlled temperature to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-oxohex-3-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methoxy-6-oxohexanoic acid.

    Reduction: 6-Methoxy-6-hydroxyhexanoate.

    Substitution: Various substituted hexenoates depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6-oxohex-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-oxohex-3-enoate involves its interaction with various molecular targets. The methoxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-6-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    6-Methoxy-6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Methoxyphenol: Contains a methoxy group but has a phenolic structure instead of a hexenoate backbone.

Uniqueness

6-Methoxy-6-oxohex-3-enoate is unique due to the combination of its methoxy and keto functional groups on a hexenoate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

76174-95-3

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

6-methoxy-6-oxohex-3-enoate

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/p-1

InChI Key

XGCKGSYWJABUGN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CC=CCC(=O)[O-]

Origin of Product

United States

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